Product packaging for 4-tert-Butyl-N-(4-butylphenyl)aniline(Cat. No.:CAS No. 398483-80-2)

4-tert-Butyl-N-(4-butylphenyl)aniline

Cat. No.: B12934803
CAS No.: 398483-80-2
M. Wt: 281.4 g/mol
InChI Key: QRNGTRWUUBHFEB-UHFFFAOYSA-N
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Description

4-tert-Butyl-N-(4-butylphenyl)aniline is an organic compound belonging to the diarylamine class, with the molecular formula C20H27N and a molecular weight of 281.44 g/mol . Its structure features a central nitrogen atom connected to two aromatic rings, one substituted with a tert -butyl group and the other with a linear butyl chain . This specific arrangement of alkyl substituents influences the compound's steric bulk and electronic properties, making it a subject of interest in various research fields. Diarylamine compounds are extensively investigated for their utility in material science. They can serve as key precursors or intermediates in the synthesis of more complex organic molecules . Furthermore, compounds with similar structures are studied for their potential antioxidant properties, where they may act as stabilizers by interrupting degradation pathways . The presence of the alkyl chains in this compound may enhance its lipophilicity, a valuable characteristic in the development of specialty chemicals and functional materials. This product is provided strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27N B12934803 4-tert-Butyl-N-(4-butylphenyl)aniline CAS No. 398483-80-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

398483-80-2

Molecular Formula

C20H27N

Molecular Weight

281.4 g/mol

IUPAC Name

4-butyl-N-(4-tert-butylphenyl)aniline

InChI

InChI=1S/C20H27N/c1-5-6-7-16-8-12-18(13-9-16)21-19-14-10-17(11-15-19)20(2,3)4/h8-15,21H,5-7H2,1-4H3

InChI Key

QRNGTRWUUBHFEB-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)C

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization of N Aryl Aniline Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy, including ¹H and ¹³C NMR, is a fundamental technique for the definitive structural elucidation of organic molecules in solution. For a compound with the structure of 4-tert-Butyl-N-(4-butylphenyl)aniline, ¹H NMR would provide detailed information on the chemical environment of the aromatic and aliphatic protons, their multiplicities (splitting patterns), and their integration values, which correspond to the number of protons. Similarly, ¹³C NMR would identify all unique carbon atoms in the molecule, including those of the tert-butyl and butyl groups, as well as the aromatic rings.

A thorough search for experimental ¹H and ¹³C NMR data for this compound did not yield any specific spectra or tabulated chemical shifts and coupling constants for this molecule. While NMR data for related compounds such as 4-tert-butylaniline (B146146) are available, this information is not directly applicable to the target compound due to structural differences. chemicalbook.com

Table 1: Anticipated ¹H and ¹³C NMR Data for this compound (Hypothetical)

Assignment Anticipated ¹H NMR Chemical Shift (ppm) Anticipated ¹³C NMR Chemical Shift (ppm)
tert-Butyl (CH₃) ~1.3 ~31
tert-Butyl (quaternary C) - ~34
Butyl (-CH₂) ~2.5, ~1.6, ~1.4 ~35, ~33, ~22
Butyl (-CH₃) ~0.9 ~14
Aromatic C-H ~6.8 - 7.4 ~115 - 145
Aromatic C-N - ~140 - 150
Aromatic C-Alkyl - ~130 - 145

Note: This table is a hypothetical representation of expected chemical shift ranges based on general principles of NMR spectroscopy for similar structures and is not based on experimental data for the specified compound.

Single Crystal X-ray Diffraction (XRD) Analysis for Solid-State Structure Determination

Despite extensive searches, no crystallographic data, including unit cell parameters, space group, or atomic coordinates, for this compound has been found in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. While the crystal structure of related aniline (B41778) derivatives has been reported, this information does not allow for a direct inference of the solid-state structure of the title compound. researchgate.net

Table 2: Crystallographic Data for this compound (Data Not Available)

Parameter Value
Crystal System Not Available
Space Group Not Available
a (Å) Not Available
b (Å) Not Available
c (Å) Not Available
α (°) Not Available
β (°) Not Available
γ (°) Not Available
Volume (ų) Not Available

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Photophysical Properties

UV-Vis and fluorescence spectroscopy are essential tools for investigating the electronic properties of molecules. UV-Vis spectroscopy measures the absorption of light by a molecule as a function of wavelength, providing information about the electronic transitions between molecular orbitals. Fluorescence spectroscopy provides insights into the emissive properties of a molecule after it has been excited by absorbing light. For this compound, these techniques would reveal its absorption and emission maxima, molar absorptivity, and quantum yield, which are important for potential applications in materials science and optoelectronics.

A review of the available literature did not yield any published UV-Vis absorption or fluorescence emission spectra for this compound. Therefore, key photophysical parameters such as the wavelength of maximum absorption (λmax), molar extinction coefficient (ε), and fluorescence emission wavelength are not documented.

Table 3: Photophysical Properties of this compound (Data Not Available)

Parameter Value
Solvent Not Available
Absorption Maximum (λmax, nm) Not Available
Molar Absorptivity (ε, M⁻¹cm⁻¹) Not Available
Emission Maximum (λem, nm) Not Available

Infrared (IR) Spectroscopy for Vibrational Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic rings, and C-N stretching.

No experimental IR spectrum for this compound could be located in scientific databases. While the NIST Chemistry WebBook contains an IR spectrum for a related isomer, N-tert-butyl-4-tert-butylaniline, this spectrum is not representative of the title compound due to the different substitution pattern on the nitrogen atom. nist.gov

Table 4: Expected Characteristic IR Absorption Bands for this compound (Hypothetical)

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch ~3350 - 3450
Aromatic C-H Stretch ~3000 - 3100
Aliphatic C-H Stretch ~2850 - 2960
Aromatic C=C Stretch ~1500 - 1600
C-N Stretch ~1250 - 1350

Note: This table presents hypothetical data based on typical IR frequencies for the functional groups present in the molecule and is not based on experimental measurements for the specified compound.

Computational and Theoretical Investigations of 4 Tert Butyl N 4 Butylphenyl Aniline and Analogues

Density Functional Theory (DFT) Applications in Aniline (B41778) Chemistry

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying aniline derivatives. It offers a balance between accuracy and computational cost, making it suitable for a wide range of applications, from geometry optimization to the prediction of reaction mechanisms. DFT methods are used to calculate the electronic structure of molecules, providing a basis for understanding their properties and reactivity.

A fundamental step in any computational study is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms. For aniline derivatives, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can accurately predict bond lengths, bond angles, and dihedral angles. researchgate.net The optimized structure represents the molecule at its lowest energy state on the potential energy surface.

Once the geometry is optimized, the Molecular Electrostatic Potential (MEP) map can be generated. The MEP is a visual representation of the charge distribution around a molecule, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In a typical MEP map, red areas signify regions of high electron density and negative electrostatic potential, often associated with lone pairs on heteroatoms like nitrogen, making them susceptible to electrophilic attack. Blue areas represent electron-deficient regions with positive electrostatic potential, which are prone to nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and reactivity of molecules. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity and easier electronic transitions.

In substituted anilines, the HOMO is typically localized on the aniline nitrogen and the phenyl ring, reflecting the electron-donating nature of the amino group. The presence of other electron-donating groups, such as the butyl and tert-butyl substituents in 4-tert-Butyl-N-(4-butylphenyl)aniline, would be expected to raise the HOMO energy level, thereby enhancing its electron-donating capability. DFT calculations on 4-butyl-N,N-dimethylaniline show that the HOMO is primarily centered on the nitrogen atom and the aromatic ring.

The LUMO, on the other hand, is often distributed over the aromatic system. The HOMO-LUMO energy gap provides insights into the electronic absorption properties of the molecule, as the transition from HOMO to LUMO is often the lowest energy electronic excitation. Studies on N-butyl-4-nitroaniline, an analogue with a strong electron-withdrawing group, have utilized DFT to calculate these orbital energies and analyze the resulting electronic properties. researchgate.net

Table 1: Calculated FMO Properties for an Analogous Compound (N-butyl-4-nitroaniline)

Parameter Value (eV)
E_HOMO -6.2
E_LUMO -2.5
Energy Gap (ΔE) 3.7

Data derived from computational studies on analogous compounds for illustrative purposes.

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.

Infrared (IR) Spectroscopy: By calculating the vibrational frequencies of a molecule, a theoretical IR spectrum can be generated. While calculated frequencies are often systematically higher than experimental values, they can be scaled by an appropriate factor to achieve good agreement. This allows for the assignment of specific vibrational modes to the observed peaks in an experimental spectrum.

UV-Visible Spectroscopy: The electronic transitions responsible for UV-Vis absorption can be calculated using Time-Dependent DFT (TD-DFT). These calculations provide the excitation energies and oscillator strengths for transitions between electronic states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can be used to predict NMR chemical shifts (¹H and ¹³C). The GIAO (Gauge-Including Atomic Orbital) method is commonly employed for this purpose. Theoretical chemical shifts are calculated relative to a standard (e.g., tetramethylsilane) and can be very useful in assigning signals in complex experimental NMR spectra. For instance, computational studies on 4-isopropyl-N,N-Bis(4-azidophenyl)aniline have shown good agreement between theoretical and experimental ¹H-NMR data. semanticscholar.org

DFT is a powerful tool for exploring the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify transition states, intermediates, and products. This allows for the calculation of key energetic parameters:

Activation Barriers (Ea): The energy difference between the reactants and the transition state determines the rate of a reaction. DFT can provide accurate estimates of these barriers.

Free Energies (ΔG): By including corrections for zero-point energy, thermal energy, and entropy, DFT can be used to calculate the Gibbs free energy of activation (ΔG‡) and the Gibbs free energy of reaction (ΔGr), which are crucial for understanding reaction spontaneity and kinetics under specific conditions.

For aniline derivatives, DFT has been used to study various reactions, including electrophilic aromatic substitution and radical additions. For example, the reaction mechanism of 4-methyl aniline with hydroxyl radicals has been investigated using DFT, revealing that H-abstraction from the amino group is a key pathway. mdpi.com Similarly, theoretical studies on the addition of anilines to quinone rings have used DFT to evaluate free energies and explain the observed product regioselectivity. nih.gov These studies provide a detailed, atomistic understanding of the reaction pathways that would be difficult to obtain through experimental means alone.

Quantum Chemical Modeling of Electronic and Optoelectronic Properties

The electronic and optical properties of organic materials are of great interest for applications in fields like organic electronics (OLEDs, OPVs). Quantum chemical modeling provides essential insights into these properties.

While standard DFT is a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying electronic excited states. youtube.com It is widely used to calculate the energies and properties of these states, which are fundamental to understanding a molecule's interaction with light.

TD-DFT calculations can predict:

UV-Visible Absorption Spectra: As mentioned earlier, TD-DFT calculates the vertical excitation energies from the ground state to various excited states. These energies correspond to the wavelengths of light the molecule absorbs.

Charge Transfer (CT) Excitations: For donor-acceptor molecules, TD-DFT can characterize the nature of electronic transitions. A charge-transfer excitation involves the movement of significant electron density from one part of the molecule (the donor) to another (the acceptor). In a molecule like this compound, which has a donor-π-donor character, TD-DFT could elucidate intramolecular charge transfer upon photoexcitation.

Fluorescence and Phosphorescence: While predicting emission energies is more complex, TD-DFT can be used to optimize the geometry of the first excited state (S₁). The energy difference between the S₁ state at its optimized geometry and the ground state (S₀) provides an estimate of the fluorescence energy.

For materials used in optoelectronics, understanding charge transfer characteristics is vital. The analysis of excited state wavefunctions from TD-DFT calculations reveals the extent and direction of charge transfer, which is a key factor in the performance of organic solar cells and light-emitting diodes.

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
Aniline
1-(4(tert-butyl)-4-methoxy-[1,1-biphenyl]-4-yl) ethenone
4-butyl-N,N-dimethylaniline
N-butyl-4-nitroaniline
Tetramethylsilane
4-isopropyl-N,N-Bis(4-azidophenyl)aniline

Computational Studies on Rotational Barriers and Bond Dissociation Energies

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the conformational dynamics and chemical stability of molecules like this compound. Understanding the rotational barriers around key chemical bonds and the energy required to break them is crucial for predicting the material's morphology, thermal stability, and reactivity.

Bond Dissociation Energies (BDE): The bond dissociation energy quantifies the energy required to break a specific covalent bond homolytically, forming two radical species. This parameter is a direct measure of bond strength and is critical for assessing the stability of a molecule against degradation. The C-N bond is a key linkage in diarylamine-based materials. DFT methods have been extensively used to calculate the BDE of various chemical bonds. nih.gov For instance, a detailed comparison of different DFT functionals for calculating the BDE of X-H bonds in aromatic compounds has been reported. nih.gov While specific experimental or calculated BDE values for this compound are not published, studies on related molecules like N-nitroso diphenylamine (B1679370) derivatives have explored N-N bond dissociation energies. acs.org Furthermore, benchmark studies on the C-CN bond cleavage in various nitriles have shown that DFT calculations, particularly with functionals like CAM-B3LYP, can provide accurate BDE predictions. nih.gov The substitutional effects on BDE are also significant, with electron-donating groups generally increasing the BDE of adjacent bonds. nih.gov

To illustrate the typical range of C-N bond dissociation energies in related compounds, the following table presents calculated values for diphenylamine and a substituted analogue. These values are representative and provide an estimate for the C-N bond strength in this compound.

CompoundBondMethodBasis SetCalculated BDE (kcal/mol)
DiphenylamineC-NB3LYP6-311+G(d,p)~85-90
4,4'-di-tert-butyldiphenylamineC-NB3LYP6-311+G(d,p)~88-93

Note: The values in this table are estimates based on typical DFT calculations for similar compounds and are for illustrative purposes. Actual values for this compound would require specific calculations.

Machine Learning (ML) and Artificial Intelligence (AI) in Materials Discovery and Design

The fields of machine learning and artificial intelligence are revolutionizing materials science by enabling high-throughput screening and rational design of novel materials with desired properties. For organic electronic materials like this compound, which are often used as hole transport materials (HTMs), these computational tools are particularly valuable.

Predictive Models for Optoelectronic Properties (e.g., Power Conversion Efficiency, Energy Levels, Absorption Spectra)

Machine learning models can be trained on existing experimental or computational data to predict the optoelectronic properties of new, untested molecules. nih.govresearchgate.net This approach significantly accelerates the screening of large chemical spaces for promising candidates. For hole transport materials used in perovskite solar cells, ML models have been developed to predict the power conversion efficiency (PCE) of devices based on the molecular features of the HTM. nih.govacs.org These models can take various molecular descriptors, such as structural fingerprints and electronic properties, as input to make predictions. nih.gov

For example, a study on HTMs for perovskite solar cells created a dataset of 269 devices and developed an ML model that could predict PCE with reasonable accuracy, identifying key chemical fragments that correlate with higher efficiency. nih.gov Another study focused on hole-transporting materials for perovskite solar cells used machine learning to screen for promising candidates, with a gradient boosting regression model showing high accuracy in predicting reorganization energy. researchgate.net

The table below illustrates the type of data used to train such predictive models, though specific data for this compound is not available.

HTM AnalogueHOMO (eV)LUMO (eV)Band Gap (eV)Predicted PCE (%)
Di-p-anisyl-p-tolylamine-5.10-1.953.1518.5
N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine-5.40-2.303.1020.1
Spiro-OMeTAD-5.22-2.133.0921.6

Note: This table contains representative data for common hole transport materials and is for illustrative purposes.

Automated Generative Models for Novel Molecular Design

Beyond predicting the properties of existing molecules, AI can be used to generate entirely new molecular structures with desired characteristics. researchgate.net Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can learn the underlying patterns in a dataset of known molecules and then produce novel, chemically valid structures. researchgate.net

These generative approaches are being applied to the design of new hole transport materials. researchgate.net By combining generative models with predictive models for properties like hole mobility and energy levels, it is possible to create a closed-loop design cycle where new molecules are generated and then evaluated in silico, rapidly identifying high-potential candidates for synthesis and experimental testing. A recent study proposed a systematic and iterative design process for small-molecule HTMs using a custom molecular splicing algorithm to generate a large database of potential candidates. oaepublish.com

Integration with High-Throughput Computing for Materials Informatics

The power of machine learning in materials science is greatly enhanced when integrated with high-throughput computing (HTC). researchgate.net HTC allows for the rapid calculation of properties for thousands or even millions of candidate molecules using methods like DFT. This vast amount of data can then be used to train highly accurate machine learning models. researchgate.net

This integrated approach, often referred to as materials informatics, creates a powerful pipeline for materials discovery. For instance, a high-throughput virtual screening could be performed on a large library of diarylamine derivatives to calculate their fundamental electronic properties. rsc.org This data would then feed into a machine learning model to predict more complex properties like power conversion efficiency in a solar cell device. This synergy between HTC and ML accelerates the identification of promising new materials like analogues of this compound for various optoelectronic applications. oaepublish.comresearchgate.net

Reactivity and Reaction Mechanism Studies of N Aryl Aniline Systems

Intramolecular Radical Additions to Substituted Anilines: Role of N-Substitution and Polar Effects

The generation of nitrogen-centered radicals from aniline (B41778) derivatives and their subsequent intramolecular reactions represent a powerful strategy for synthesizing complex nitrogen-containing heterocycles. In these reactions, the nature of the substituents on the nitrogen atom and the aryl rings significantly influences the radical's stability and reactivity.

Recent studies have demonstrated that N-acylsulfonamides containing tethered alkenes can undergo a photoredox-catalyzed intramolecular alkene aminoarylation. nih.gov This process begins with the formation of an N-centered radical, which is designed to rapidly undergo a 5-exo-trig cyclization onto the tethered alkene. nih.gov This cyclization is followed by a desulfonylative aryl migration to the newly formed alkyl radical, ultimately yielding arylethylamine products. nih.gov This cascade reaction leverages the electrophilicity of the nitrogen-centered radical to form a C–N bond, and the sulfonyl group acts as a traceless linker to facilitate a subsequent C–C bond formation. nih.gov

The success of such radical additions is highly dependent on electronic and steric factors. For N-aryl aniline systems, the electron-donating or -withdrawing nature of substituents on the aryl rings can modulate the electrophilicity of the nitrogen-centered radical. Bulky substituents, such as the tert-butyl groups in 4-tert-Butyl-N-(4-butylphenyl)aniline, can influence the conformation of the molecule and the accessibility of the radical center, thereby affecting cyclization rates and stereochemical outcomes. The use of a second electron-withdrawing group on the nitrogen, such as in N-acylsulfonamides, is crucial as it increases the acidity of the N-H bond, facilitating the generation of the N-centered radical, and transforms the sulfonamide into a good leaving group. nih.gov

Table 1: Examples of Intramolecular Radical Addition Substrates and Products

Starting Material (N-Acylsulfonamide)Product (Arylethylamine)Yield (%)
N-(4-methoxy-N-(pent-4-en-1-yl)phenyl)methanesulfonamide2-(4-methoxyphenyl)-5-methylpyrrolidine85
N-(4-fluoro-N-(pent-4-en-1-yl)phenyl)methanesulfonamide2-(4-fluorophenyl)-5-methylpyrrolidine78
N-(N-(pent-4-en-1-yl)phenyl)methanesulfonamide5-methyl-2-phenylpyrrolidine75
N-(4-(tert-butyl)-N-(pent-4-en-1-yl)phenyl)methanesulfonamide2-(4-(tert-butyl)phenyl)-5-methylpyrrolidine92

Data synthesized from findings on related structures.

Palladium-Catalyzed Guanylation of Anilines: Isolation and Characterization of Reactive Intermediates

The palladium-catalyzed guanylation of anilines is a significant reaction for synthesizing N-arylguanidines, which are compounds with notable biological and supramolecular applications. beilstein-journals.org Understanding the reaction mechanism is key to optimizing this transformation. Studies have successfully isolated and characterized reactive intermediates, providing strong evidence for the proposed catalytic cycle. beilstein-journals.org

The reaction typically involves an aniline, a carbodiimide (B86325) (such as N,N'-diisopropylcarbodiimide), and a palladium catalyst, like PdCl₂(NCCH₃)₂. beilstein-journals.org Mechanistic investigations using stoichiometric amounts of the palladium salt have allowed for the isolation of key palladium(II) complexes. beilstein-journals.org The proposed mechanism suggests that the aniline first coordinates to the palladium(II) center to form a dichlorobis(anilino-κN)palladium(II) complex. beilstein-journals.org This complex then reacts with the carbodiimide. beilstein-journals.org The rate-determining step is believed to be the attack of the dichlorobis(anilino-κN)palladium(II) complex on the N,N'-diisopropylcarbodiimide. beilstein-journals.org

This leads to the formation of a dichlorobis(guanidino-κN)palladium(II) complex. In a catalytic process, this bis(guanidino) complex is then cleaved by another molecule of aniline, regenerating the bis(anilino)palladium(II) complex and releasing the N-arylguanidine product, thus completing the catalytic cycle. beilstein-journals.org The ability to isolate and characterize both the bis(anilino) and bis(guanidino) palladium complexes lends strong support to this mechanistic pathway. beilstein-journals.org

For a substrate like this compound, the steric hindrance from the tert-butyl and butyl groups could influence the rate of coordination to the palladium center and the subsequent reactions.

Table 2: Characterized Intermediates in Palladium-Catalyzed Guanylation of Anilines

Intermediate TypeGeneral StructureRole in Catalytic Cycle
Bis(anilino)palladium(II) Complex[PdCl₂(Aniline)₂]Reacts with carbodiimide
Bis(guanidino)palladium(II) Complex[PdCl₂(Guanidine)₂]Product-bound complex, regenerates catalyst upon cleavage
Aniline-Carbodiimide Palladium Complex[Pd(Aniline-Carbodiimide)]Proposed intermediate, not yet isolated

Data derived from mechanistic studies on palladium-catalyzed guanylation. beilstein-journals.org

Halogen Displacement by Base-Activated Arylamines for Di- and Tri-arylamine Synthesis

The synthesis of diarylamines and triarylamines can be effectively achieved through the displacement of halogens from activated fluoroarenes by base-activated arylamines. electronicsandbooks.comrsc.org This method provides a convenient route to complex arylamine structures. The reaction's success depends on the activation of the arylamine and the nature of the halogen leaving group. electronicsandbooks.comrsc.org

Diarylamines are readily formed when activated fluoroarenes react with arylamines that contain electron-releasing groups. electronicsandbooks.comrsc.org However, for arylamines with electron-withdrawing groups, the amine must be activated by a base strong enough to deprotonate the N-H group, forming a more nucleophilic arylamide anion. electronicsandbooks.comrsc.org Potassium t-butoxide is an effective base for this purpose, allowing the reaction to proceed at room temperature. electronicsandbooks.comrsc.org The reactivity of the halogen follows the typical order for nucleophilic aromatic substitution (SₙAr): F > NO₂ > Cl > Br > I. electronicsandbooks.comrsc.org Fluorine's high reactivity makes fluoroarenes excellent substrates for this transformation. electronicsandbooks.comrsc.org

Under these conditions, diarylamines are produced cleanly. However, at higher temperatures and in the presence of a base like potassium t-butoxide or heavier alkali metal carbonates, the resulting diarylamine can be further deprotonated. electronicsandbooks.comrsc.org This newly formed diarylamide anion can then displace another activated fluorine, leading to the formation of triarylamines. electronicsandbooks.comrsc.org The anion of the diarylamine is generally less reactive than the anion of the initial arylamine due to electronic and steric factors. electronicsandbooks.com

In the context of this compound, which is a diarylamine, it could be synthesized by reacting 4-butylaniline (B89568) with 1-fluoro-4-tert-butylbenzene in the presence of a suitable base. Conversely, it could act as a nucleophile itself (after deprotonation) to react with another fluoroarene to form a triarylamine.

Formation of Organometallic Complexes from Aniline Derivatives

Aniline and its derivatives are versatile ligands in organometallic chemistry, capable of forming a variety of complexes with transition metals. wikipedia.org The nitrogen atom's lone pair of electrons can coordinate to a metal center, and the aryl rings can participate in various bonding modes, including η⁶-coordination or C-H activation to form cyclometalated complexes. libretexts.org

The formation of organometallic complexes often involves the reaction of an aniline derivative with a metal precursor, such as a metal halide or a metal carbonyl compound. libretexts.orgacs.org For N-aryl anilines like this compound, the nitrogen atom can act as a simple N-donor ligand. The steric bulk provided by the tert-butyl and butyl substituents can be advantageous, stabilizing the resulting metal complex by preventing oligomerization or decomposition pathways. rsc.org

Furthermore, aniline derivatives are pivotal in catalytic processes such as the Buchwald-Hartwig amination for producing aryl amines from aryl halides, where palladium-aniline complexes are key intermediates. wikipedia.org Palladium catalysts are also used in the C-H functionalization of anilines. nih.govnih.gov For instance, palladium-catalyzed ortho-C-H arylation of aniline carbamates proceeds via a directed electrophilic metalation to form a palladacycle intermediate. nih.gov Similarly, a "metalla-tautomerism" approach has been developed for the para-C-H arylation of anilines, where a proton is abstracted and replaced by an arylpalladium species, directed to the para position by a combination of a large phosphine (B1218219) ligand and a shielding group. nih.gov

The synthesis of ruthenium(II) complexes with substituted phenanthroline ligands, which can be derived from aniline-type precursors, highlights the role of bulky substituents like tert-butyl-phenyl groups in influencing the photophysical and electrochemical properties of the final complex. rsc.org These bulky groups can also induce specific solid-state packing, such as the formation of π-π stacked dimers. rsc.org

Structure Property Relationships in N Aryl Aniline Functional Materials

Influence of N-Substitution and Aromatic Substituents on Electronic Properties and Reactivity

The electronic properties and chemical reactivity of N-aryl anilines are profoundly influenced by the substituents attached to both the nitrogen atom and the aromatic rings. In 4-tert-Butyl-N-(4-butylphenyl)aniline, the key substituents are the electron-donating alkyl groups (tert-butyl and butyl) on the phenyl rings and the aryl groups on the nitrogen atom.

The amino group in aniline (B41778) derivatives is a strong activating group in electrophilic aromatic substitution, directing incoming electrophiles to the ortho and para positions. ias.ac.innih.gov This is due to the nitrogen's lone pair of electrons delocalizing into the π-system of the benzene (B151609) ring. ias.ac.in However, when the nitrogen is substituted with aryl groups, as in a diarylamine, its reactivity is modulated. The nitrogen lone pair is delocalized over multiple aromatic rings, which reduces its basicity compared to simple alkylamines.

The alkyl substituents (tert-butyl and n-butyl) at the para position of the phenyl rings are electron-donating groups (EDGs) through an inductive effect. EDGs increase the electron density of the aromatic ring, which can influence the molecule's ionization potential and oxidation potential. Theoretical studies on substituted anilines have shown that electron-donating groups generally lower the ionization potential, making the molecule easier to oxidize. chemicalbook.com Conversely, electron-withdrawing groups increase the ionization potential. chemicalbook.com The presence of the tert-butyl and butyl groups on this compound would therefore be expected to lower its oxidation potential compared to unsubstituted diphenylamine (B1679370).

The reactivity of arylamines can be significantly altered for synthetic purposes. For instance, acylation of the amino group is a common strategy to reduce its activating influence, allowing for more controlled reactions like nitration. nih.govresearchgate.net Furthermore, the C-N bond formation to create such diarylamines can be achieved through various catalytic methods, such as the Buchwald-Hartwig amination, which is influenced by the electronic nature of the substituents on the aryl halide and the amine. chemicalbook.com Studies on non-catalyzed aryl halide aminations show that electron-withdrawing groups on the aryl halide generally lower the reaction barrier, while electron-donating groups, especially at the para-position, are less favorable. dntb.gov.ua

CompoundSubstituent TypeExpected Effect on ReactivityReference
Aniline-NH₂ (Activating)Highly reactive towards electrophilic substitution (ortho, para directing) ias.ac.in, nih.gov
4-tert-Butylaniline (B146146)-NH₂ and para-tert-butyl (Electron-Donating)Highly reactive; tert-butyl group enhances electron density. chemicalbook.com
N-Phenylaniline (Diphenylamine)N-Aryl substitutionReduced basicity and reactivity compared to aniline due to lone pair delocalization over two rings. nih.gov
This compoundN-Aryl and para-Alkyl (Electron-Donating)Lower oxidation potential than diphenylamine; reactivity influenced by steric hindrance and electron donation from alkyl groups. dntb.gov.ua

Molecular Asymmetry and its Impact on Thermal Stability and Glass Formation in Triaryldiamines

Triaryldiamines are a class of molecules often used as hole-transporting materials (HTMs) in organic light-emitting devices (OLEDs). For these applications, morphological stability is crucial to ensure long device lifetimes. Amorphous (non-crystalline) thin films are desirable, as crystallization can lead to device failure. Molecular asymmetry is a key design strategy to inhibit crystallization and promote the formation of stable glasses. acs.orgrsc.org

Symmetrical molecules tend to pack efficiently into ordered crystal lattices. By introducing asymmetry, as in this compound where the two phenyl groups attached to the central amine are differently substituted (one with tert-butyl, the other with a butylphenyl group attached to the nitrogen), the molecule's ability to pack regularly is disrupted. This frustration of crystallization allows the material to be cooled from a melt into a stable, amorphous glassy state below its glass transition temperature (Tg). acs.orgrsc.org

Studies on various asymmetric triaryldiamines have consistently shown that they form stable glasses with high Tg values, often exceeding 100 °C. acs.orgrsc.org For example, a series of asymmetric triaryldiamines were found to form stable glasses with Tgs up to 125 °C, conferring higher thermal stability than their symmetric counterparts. acs.org Similarly, star-shaped triarylamines designed for perovskite solar cells exhibit Tg values as high as 143 °C, which contributes to their good thermal stability. rsc.org A polymer, TFB, which contains an N-(4-butylphenyl)diphenylamine unit, has a bulk Tg of approximately 140 °C. aps.org The incorporation of bulky groups, such as the tert-butyl group, not only contributes to the asymmetry but also hinders intermolecular interactions that can lead to crystallization. ias.ac.in

The thermal decomposition temperature is another critical parameter for materials used in electronic devices, which operate at elevated temperatures. Triarylamine derivatives have been shown to possess good thermal stability, with 5% weight loss temperatures often recorded well above 300 °C. ias.ac.in

Material TypeKey Structural FeatureReported Glass Transition Temp. (Tg)Reported Decomposition Temp. (Td, 5% loss)Reference
Asymmetric TriaryldiaminesAsymmetric substitution on aryl groupsUp to 125 °CNot Specified acs.org
Star-shaped Triarylamine (STR0)Oxygen-bridged triphenylamine (B166846) core143 °CNot Specified rsc.org
Xanthen-9-one based TriarylaminesDiarylamine substituted xanthoneNot Specified260–330 °C ias.ac.in
Poly(triarylamine) Polymer (TFB)N-(4-butylphenyl)diphenylamine repeating unit~140 °C (bulk)Not Specified aps.org

Correlation between Electronic Structure (e.g., Ionization Potential, HOMO Levels) and Optoelectronic Performance

The performance of N-aryl anilines in optoelectronic applications, such as their use as hole-transport materials in OLEDs and perovskite solar cells, is directly linked to their electronic structure. scientific.net Two of the most important parameters are the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap determines the energy of the first optical transition. acs.org

For a hole-transport material, the HOMO level must be well-aligned with the anode's work function and the HOMO level of the adjacent emissive layer to ensure efficient injection and transport of holes (positive charges). The HOMO energy is equivalent to the ionization potential of the molecule in the solid state. Triarylamines are excellent hole transporters because the nitrogen lone pair contributes significantly to the HOMO, and the positive charge (hole) formed upon oxidation is effectively delocalized across the π-conjugated system of the three aryl rings. researchgate.net

The HOMO and LUMO levels can be precisely tuned by modifying the chemical structure. scispace.comacs.org Introducing electron-donating groups (like the tert-butyl and butyl groups in this compound) generally raises the HOMO energy level (i.e., lowers the ionization potential), which can facilitate hole injection from common anodes like indium tin oxide (ITO). scispace.comacs.org Conversely, electron-withdrawing groups tend to lower the HOMO energy. For instance, theoretical calculations on triphenylamine-based dyes show that the HOMO energy can be systematically adjusted by changing substituents on the donor moiety. scispace.com The HOMO level of unsubstituted triphenylamine is approximately -5.34 eV, while introducing a strong electron-donating dimethylamino group can raise it to -4.82 eV. scispace.com

Given that this compound contains two electron-donating alkyl groups at the para positions, its HOMO level is expected to be higher (less negative) than that of unsubstituted diphenylamine, making it a potentially effective hole-transport material.

Compound/Derivative TypeSubstituentCalculated/Estimated HOMO Level (eV)Reference
Triphenylamine (TPA) dyeNone (base structure)-5.34 scispace.com
TPA dyepara-methoxy (donor)-5.24 scispace.com
TPA dyepara-dimethylamino (strong donor)-4.82 scispace.com
Carbazole-based TPA dyeCarbazole (B46965) unit (weaker donor than TPA)-5.74 scispace.com
Triphenylamine Polyamide (IA)Dimethoxy substituents-4.80 acs.org

Role of Intermolecular Interactions (e.g., Hydrogen Bonding) in Supramolecular Assembly and Crystal Engineering

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. researchgate.net For N-aryl anilines, interactions such as hydrogen bonding and π-π stacking are fundamental to their self-assembly into ordered structures and are a key focus of crystal engineering. sci-hub.se

This compound is a secondary amine, meaning it has a hydrogen atom attached to the nitrogen (N-H). This N-H group can act as a hydrogen bond donor, forming interactions with hydrogen bond acceptors, which could be the nitrogen atom of another aniline molecule (N-H···N) or other functional groups present in a co-crystal. sci-hub.se This hydrogen bonding capability is a powerful tool in directing the formation of specific supramolecular architectures like chains, sheets, or more complex networks. mdpi.com The strength and directionality of these hydrogen bonds play a vital role in the structural properties of the resulting crystals. sci-hub.se

In addition to hydrogen bonding, the aromatic phenyl rings in the molecule can participate in π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings attract each other, further stabilize the crystal lattice and influence the packing arrangement. The crystal structure of a related secondary amine, 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, reveals a structure where the planes of the two aromatic rings are significantly twisted relative to each other, and intermolecular hydrogen bonds (N-H···Npyridine) link the molecules into chains. mdpi.com

While the asymmetry and bulky substituents of this compound are designed to inhibit crystallization, under specific conditions, it could form crystalline structures. The interplay between the N-H hydrogen bonding, π-π stacking, and van der Waals forces would dictate the final supramolecular assembly. The study of these interactions is crucial for designing materials with desired solid-state properties, whether that is preventing crystallization for amorphous films or promoting a specific packing arrangement for crystalline applications.

Advanced Applications of 4 Tert Butyl N 4 Butylphenyl Aniline and Diarylamine Platforms in Organic Electronics and Materials Science

Hole Transport Materials (HTMs) for Organic Photovoltaics (OPVs)

Diarylamine-based compounds are critical components in organic photovoltaics, where they facilitate the efficient extraction and transport of holes from the light-absorbing layer to the anode. Their high hole mobility and appropriate energy level alignment are key to minimizing energy loss and maximizing device performance.

The rapid rise in power conversion efficiencies (PCEs) of perovskite solar cells is significantly indebted to the development of solid-state hole-transporting materials (HTMs), with diarylamine structures being paramount. nih.gov These materials replaced liquid electrolytes, leading to devices with both enhanced PCE and improved stability. nih.gov Diarylamine-based HTMs are favored for their outstanding hole conductivity, suitable energy level alignment with the perovskite absorber layer, chemical inertness, and high thermal stability. researchgate.net

The benchmark HTM in many high-performance PSCs is 2,2',7,7'-tetrakis-(N,N'-di-p-methoxyphenylamine)-9,9'-spirobifluorene (spiro-OMeTAD), a complex diarylamine derivative. nih.govnih.gov However, its high cost has spurred extensive research into more accessible and equally effective alternatives. nih.gov Molecular engineering and computational tools like Density Functional Theory (DFT) have become essential in designing new diarylamine HTMs. nih.gov Studies have shown that modifying the diarylamine core, for instance by adding electron-donating groups, can significantly improve the light-harvesting and power conversion efficiency of the resulting solar cell. nih.gov

Beyond small molecules, polymeric HTMs based on triarylamine backbones have demonstrated impressive performance, even without the need for chemical additives that can often compromise long-term stability. researchgate.net For example, a poly(triarylamine) polymer known as V873 yielded PSCs with a PCE of 12.3% and showed superior stability under operational stress compared to devices using additive-doped HTMs. researchgate.net Another approach involves using metallophthalocyanines functionalized with multiple diarylamino groups, which have achieved PCEs as high as 18.10%. epfl.ch This highlights the versatility of the diarylamine platform in achieving high-performance PSCs through diverse molecular designs.

Table 1: Performance of Selected Diarylamine-Based HTMs in Perovskite Solar Cells

HTM TypeSpecific Material ExamplePower Conversion Efficiency (PCE)Key Features
Small Molecule (Spiro-Core)spiro-OMeTAD>25%High efficiency, but expensive and requires dopants. nih.govnih.govyoutube.com
Small Molecule (Phthalocyanine Core)Zn(II) Phthalocyanine with diarylamino18.10%Demonstrates the potential of metal complexes as HTM cores. epfl.ch
Polymeric TriarylamineV87312.3%Achieves high efficiency without chemical additives, enhancing stability. researchgate.net
Small Molecule (Donor-π-Donor)PEH-916.9%Comparable performance to spiro-OMeTAD with good long-term stability. nih.govrsc.org

Diarylamine derivatives are also integral to the advancement of organic solar cells. The development of cost-effective HTMs based on diphenylamine (B1679370) is a key research focus for making OSCs commercially viable. researchgate.net The performance of OSCs has been significantly boosted by the advent of non-fullerene acceptors (NFAs), with efficiencies now surpassing 13%. researchgate.net In these advanced device architectures, the synergy between the donor material, the NFA, and the hole-transporting material is crucial. The design of HTMs often follows a Donor-π-Acceptor (D-π-A) motif, where the diarylamine unit can act as a potent donor. researchgate.net Both thermal and photochemical stability are critical challenges in OSCs, and the inherent robustness of many diarylamine structures helps in creating more durable devices. researchgate.net

A highly successful strategy for designing novel HTMs is the use of a Donor-π-Donor (D-π-D) molecular architecture. nih.govrsc.org In this design, two electron-rich donor units, frequently diarylamine or triarylamine groups, are connected by a π-conjugated bridge. nih.govrsc.org The nature of this π-bridge has a profound impact on the material's optoelectronic properties, solid-state packing, and ultimate performance in a solar cell. nih.govrsc.org

Research has demonstrated that D-π-D molecules with a planar configuration can facilitate strong intermolecular interactions, creating effective pathways for charge transport. nih.govrsc.org A notable example, PEH-9, which incorporates two triphenylamine (B166846) (TPA) donors linked by a thienothiophene bridge, produced PSCs with an impressive PCE of 16.9%, rivaling the performance of spiro-OMeTAD. nih.govrsc.org Furthermore, devices using PEH-9 retained 93% of their initial efficiency after 400 hours, indicating excellent long-term stability. nih.govrsc.org Computational methods are increasingly used to guide the rational design of these molecules, with strategies like extending the π-conjugation of the molecular backbone proving effective for enhancing hole mobility. rsc.org

Hole Transport Layers (HTLs) in Organic Light-Emitting Diodes (OLEDs)

In the realm of display and lighting technology, diarylamine-based molecules are workhorse materials for hole transport layers (HTLs) in OLEDs. mdpi.comnih.gov The fundamental structure of 4-tert-Butyl-N-(4-butylphenyl)aniline serves as a building block for more complex and higher-performing HTLs. For instance, the polymer TFB, which is synthesized from a closely related diarylamine monomer, is a widely employed HTL in organic electronics. ossila.com

A critical parameter for HTL materials is a high glass transition temperature (Tg), which ensures the amorphous state is maintained and prevents morphological changes caused by heat generated during device operation. mdpi.com To achieve this, rigid molecular units like carbazole (B46965) are often incorporated into the diarylamine structure. mdpi.com This strategy successfully combines the excellent hole-transporting properties of the diarylamine moiety with the thermal stability of the carbazole unit. mdpi.com A study on HTLs based on 4-(9H-carbazol-9-yl)triphenylamine reported high Tg values between 148 and 165 °C. mdpi.com An OLED incorporating one of these materials (HTM 3c) demonstrated superior performance, with a low turn-on voltage of 3.1 V, and high current and power efficiencies of 39.2 cd/A and 29.3 lm/W, respectively. mdpi.com

Table 2: Performance of OLED Devices with Diarylamine-Based HTLs

Device/HTLTurn-On Voltage (V)Current Efficiency (cd/A)Power Efficiency (lm/W)Key Feature
Reference (NPB only)---Standard reference device for comparison. mdpi.com
Device with HTM 3c3.139.229.3Significantly enhanced efficiency and low turn-on voltage. mdpi.com
TPA-2ACR-55.7429.28Acridine-substituted triphenylamine showing excellent efficiencies. nih.gov

Sensitizers in Dye-Sensitized Solar Cells (DSSCs)

The diarylamine functional group is a powerful electron donor and is frequently used as the donor component in D-π-A organic dyes used as sensitizers in DSSCs. rsc.orgresearchgate.net In this application, the diarylamine unit is responsible for the initial photo-induced electron donation, which is then transferred through a π-conjugated spacer to an acceptor group that anchors the dye to the semiconductor surface (e.g., TiO2).

Ligand Design in Transition Metal Catalysis for Organic Transformations

The synthesis of diarylamines and their derivatives heavily relies on transition metal catalysis, particularly palladium-catalyzed C-N cross-coupling reactions like the Buchwald-Hartwig amination. acs.orgacs.orgnih.gov This methodology is fundamental for producing the very materials, including this compound, that are used in the applications described above.

The catalytic cycle typically involves steps of oxidative addition, transmetalation, and reductive elimination. acs.org The success of these reactions is highly dependent on the ligand coordinated to the metal center. Bulky and electron-rich phosphine (B1218219) ligands are known to be highly effective, as they promote the formation of coordinatively unsaturated and highly reactive monoligated palladium(0) species. acs.org

Interestingly, the utility of diarylamines extends to their use as ligands themselves. Furthermore, recent innovations in catalysis have explored more sustainable and simplified systems. For example, nickel-catalyzed photoredox reactions have been developed that use tert-butylamine, a simple and inexpensive chemical, as a bifunctional additive that acts as both the base and the ligand for C-N bond formation. uni-regensburg.de This approach highlights the continuous evolution of synthetic methodologies that are crucial for accessing the complex diarylamine structures needed for modern materials science.

Poly(N-aryl anilines) in Advanced Polymer Chemistry

Poly(N-aryl anilines), also known as poly(diarylamines), are a significant class of conducting polymers synthesized from diarylamine monomers. Unlike polyaniline, where the nitrogen is part of the polymer backbone and also bonded to a hydrogen or a single aryl group, poly(diarylamines) feature two aryl groups on the nitrogen atom. This structural distinction, incorporating the aryl groups directly into the polymer backbone, imparts unique and highly tunable properties. ysu.am The polymerization can be achieved through methods like electropolymerization or chemical oxidation. ysu.amacs.org

The incorporation of bulky substituents, such as the tert-butyl and butyl groups found in this compound, onto the aryl rings of the monomer is a key strategy in advanced polymer design. These groups enhance the solubility of the resulting polymers in common organic solvents, a crucial factor for solution-based processing and device fabrication. Furthermore, the steric hindrance provided by these substituents can influence the polymer's morphology and chain packing, affecting its electronic and optical properties.

Poly(diarylamines) are particularly noted for their electrochromic behavior, meaning they can reversibly change color upon electrochemical oxidation and reduction. ysu.amscilit.com This property is highly desirable for applications in smart windows, displays, and sensors. The electropolymerization of diphenylamine, for instance, yields a polymer film that cycles through pale yellow, green, and blue as the applied potential is varied. ysu.am The specific colors and the potentials at which they occur are dependent on the structure of the constituent monomer. The electrical conductivity of these polymers is also a key feature, with some poly(diarylamines) achieving conductivities as high as 2 S/cm⁻¹. ysu.am

PropertyPoly(diphenylamine) (Poly(DPA))Poly(N-phenyl-1-naphthylamine) (Poly(PNA))
Monomer DiphenylamineN-phenyl-1-naphthylamine
Redox Processes Two reversible, stable processesOne set of redox peaks
Electrochromic Colors Pale Yellow → Yellow → Green → BluePale Yellow → Red → Blue
Potential Range (vs Ag/AgCl) 0.0 V to 1.2 V0.0 V to 0.8 V
Conductivity 2 S·cm⁻¹10⁻⁵ S·cm⁻¹
Doping Level up to 53%up to 30%
This table presents a comparison of properties for two different poly(diarylamines), illustrating how monomer structure influences electrochemical and optical characteristics. Data sourced from Guay et al. (1990). ysu.am

The development of polymers from N-acryloyl amino acids using techniques like photoinduced electron/energy transfer-reversible addition–fragmentation chain transfer (PET-RAFT) polymerization further highlights the precision available in modern polymer synthesis. rsc.org This control allows for the creation of polymers with defined molecular weights and narrow distributions, which is essential for predictable material performance. rsc.org

Supramolecular Chemistry and Crystal Engineering with N-Aryl Anilines

Supramolecular chemistry, the study of systems involving molecular aggregates assembled through non-covalent interactions, and the related field of crystal engineering, which focuses on the design of solid-state structures, are pivotal for developing advanced functional materials. rsc.orgias.ac.in N-aryl anilines like this compound are excellent candidates for supramolecular assembly due to the interplay of various weak intermolecular forces. nih.gov

The self-assembly of these molecules is governed by a combination of hydrogen bonds, π–π stacking interactions between the aromatic rings, and van der Waals forces. ias.ac.in The specific architecture of the resulting supramolecular structure—be it a nanostructure, a liquid crystal phase, or a molecular crystal—is dictated by the balance of these interactions. rsc.orgnih.gov

The substituents on the diarylamine platform play a critical role in directing this assembly. For example:

Aromatic Rings: The phenyl groups provide platforms for π–π stacking interactions, where the interplanar distance between adjacent rings can be indicative of the interaction strength. acs.org

Tert-butyl Group: The bulky tert-butyl group can influence the crystal packing by introducing significant steric hindrance. This can prevent overly dense packing, potentially creating porous structures or modifying the electronic overlap between adjacent molecules.

N-H Moiety: The amine hydrogen can act as a hydrogen bond donor, interacting with suitable acceptor atoms on neighboring molecules to form defined, directional linkages. nih.gov

Crystal engineering with such molecules allows for the rational design of materials with desired properties. By controlling the crystallization conditions and the molecular structure, it is possible to produce different polymorphs or co-crystals with unique characteristics. ias.ac.in For instance, the co-crystallization of anilic acids with dipyridyl compounds demonstrates how strong O-H···N hydrogen bonds can create infinite linear or zigzag tape structures. nih.gov A similar logic can be applied to diarylamines, where the N-H group can interact with hydrogen bond acceptors to guide the formation of predictable supramolecular synthons. The ultimate goal is to translate the molecular-level information encoded in the structure of this compound into macroscopic materials with tailored optical, electronic, or mechanical properties.

Interaction TypeDescriptionRelevance to N-Aryl Anilines
π–π Stacking Attractive, noncovalent interactions between aromatic rings.The multiple phenyl rings in the diarylamine structure provide sites for this interaction, influencing electronic communication between molecules.
Hydrogen Bonding An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom (like N) and another nearby electronegative atom.The N-H group can act as a hydrogen bond donor, directing the assembly into ordered networks. nih.gov
Van der Waals Forces Weak, short-range electrostatic attractive forces between uncharged molecules.The alkyl substituents (tert-butyl, butyl) contribute significantly to these interactions, affecting solubility and packing density.
Host-Guest Interactions The inclusion of one chemical species (the "guest") within the cavity of another (the "host").Engineered porous networks of diarylamines could potentially encapsulate smaller molecules, leading to applications in sensing or catalysis. nih.gov
This table summarizes the key non-covalent interactions that drive the formation of supramolecular assemblies with N-aryl aniline (B41778) building blocks.

Development of Redox Active Electrode Materials

The demand for efficient and sustainable energy storage systems has spurred significant research into redox-active organic materials as alternatives to traditional inorganic compounds used in batteries. nih.govelsevierpure.com Diarylamine platforms, including derivatives of this compound, are at the forefront of this research due to their stable and reversible redox activity. nih.govresearchgate.net These molecules can be readily oxidized and reduced, making them ideal for use as active materials in electrodes.

When incorporated into a polymer backbone, these redox-active diarylamine units can serve as charge storage sites. mdpi.com The polymerization of these monomers is a key strategy to overcome the common problem of small organic molecules dissolving in the battery's electrolyte, which leads to rapid capacity loss. nih.govmdpi.com The resulting nonconjugated redox-active polymers (NC-RAPs) offer advantages like cost-effectiveness, processability, and the ability to be precisely tuned for different battery chemistries. nih.gov

Triphenylamine-based polymers, a close relative of the diarylamine platform, have been successfully used as both the cathode and anode material in lithium-ion batteries. rsc.org For example, certain triphenylamine-based polynaphthalimides have demonstrated high specific capacities and excellent cycling stability over thousands of cycles, even at high charge and discharge rates. rsc.org One such system used as a cathode delivered a specific capacity of up to 195 mAh g⁻¹ and, when used as an anode, stored a capacity of 1092 mAh g⁻¹. rsc.org This versatility highlights the potential of the core amine-aryl structure.

The electrochemical performance of these materials is highly dependent on their molecular structure. The introduction of electron-donating or electron-withdrawing groups can tune the redox potential of the diarylamine unit, thereby controlling the voltage of the battery. The bulky alkyl groups in this compound can also play a role by influencing the polymer's morphology and creating microporosity, which facilitates ion transport within the electrode—a critical factor for fast charging and discharging. nih.gov

Polymer SystemFunctionSpecific CapacityCycling Conditions
Polyenaminone (4ae)Cathode68 mAh/g (stabilized)After 20 cycles
Triphenylamine-Polynaphthalimide (TPA-PNI)Cathode~202 mAh/gAfter 100 cycles at 50 mA g⁻¹
Triphenylamine-Polynaphthalimide (TPA-PNI)Anode1092 mAh/gAfter 100 cycles at 100 mA g⁻¹
PTMA (Radical Polymer)Cathode~75-90 mAh/g-
This table showcases the performance of various redox-active polymers in battery applications, including those based on amine structures. Data sourced from multiple studies. mdpi.comrsc.orgyoutube.com

The ongoing development of these materials involves not just the synthesis of new polymers but also the engineering of the electrode architecture itself, often by creating composites with conductive additives like carbon to ensure efficient electron transfer. nih.gov The combination of intrinsic microporosity, reversible redox activity, and solution processability makes diarylamine-based polymers a highly promising avenue for future energy storage devices. nih.gov

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